2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CHIR-99021 and is widely used in various research studies.
Wirkmechanismus
CHIR-99021 is a selective and potent inhibitor of GSK-3. GSK-3 is a serine/threonine protein kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 binds to the ATP binding site of GSK-3 and inhibits its activity. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell differentiation and cancer development.
Biochemical and Physiological Effects:
CHIR-99021 has several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway, the inhibition of GSK-3 activity, and the enhancement of stem cell differentiation and reprogramming. It also induces apoptosis in cancer cells and inhibits cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CHIR-99021 in lab experiments include its potency, selectivity, and ability to enhance the efficiency of stem cell differentiation and reprogramming. However, the limitations of using CHIR-99021 include its low solubility in water, its potential toxicity, and its limited stability in solution.
Zukünftige Richtungen
There are several future directions for the use of CHIR-99021 in scientific research. These include the development of new synthesis methods to improve the yield and purity of CHIR-99021, the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases, and the development of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is widely used in various research studies, including stem cell research, cancer research, and developmental biology. CHIR-99021 is a potent inhibitor of GSK-3, which plays a crucial role in various cellular processes. It has several biochemical and physiological effects and both advantages and limitations for lab experiments. There are several future directions for the use of CHIR-99021 in scientific research, including the investigation of its potential therapeutic applications in various diseases and the development of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of CHIR-99021 involves several steps, including the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form 5-chloro-2-methyl-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and acetic anhydride to produce CHIR-99021. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 is widely used in various scientific research studies, including stem cell research, cancer research, and developmental biology. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 is used to enhance the efficiency of stem cell differentiation and reprogramming. It is also used to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
Produktname |
2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide |
---|---|
Molekularformel |
C21H25ClN2O4S |
Molekulargewicht |
437 g/mol |
IUPAC-Name |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-5-9-19(10-6-15)29(26,27)24(20-12-17(22)8-7-16(20)2)14-21(25)23-13-18-4-3-11-28-18/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
DTGQGHCOVUDNRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.